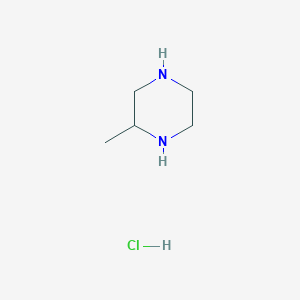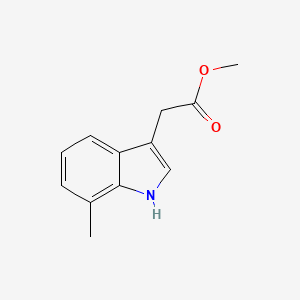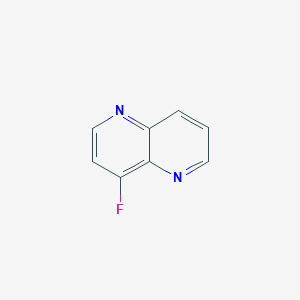
4-Methyl-6-phenylpyridazine-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-phenylpyridazin-3-carbonsäure ist eine chemische Verbindung mit der Summenformel C12H10N2O2 und einem Molekulargewicht von 214,22 g/mol . Diese Verbindung gehört zur Pyridazin-Familie, die für ihre vielfältigen Anwendungen in verschiedenen Bereichen der Wissenschaft und Industrie bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methyl-6-phenylpyridazin-3-carbonsäure beinhaltet typischerweise die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen. Ein übliches Verfahren umfasst die Cyclisierung von Hydrazinderivaten mit Diketonen oder Ketocarbonsäuren. Die Reaktionsbedingungen beinhalten oft Erhitzen und die Verwendung von Lösungsmitteln wie Ethanol oder Essigsäure, um den Cyclisierungsprozess zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-Methyl-6-phenylpyridazin-3-carbonsäure kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung von automatisierten Reaktoren und Durchflussreaktorsystemen, um konstante Reaktionsparameter aufrechtzuerhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Methyl-6-phenylpyridazin-3-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Pyridazinderivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden oft verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole) werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyridazin-N-Oxiden führen, während die Reduktion verschiedene reduzierte Pyridazinderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-phenylpyridazin-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-6-phenylpyridazin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 4-Methyl-6-phenylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methyl-6-phenylpyridazin: Ähnlich in der Struktur, aber es fehlt die Carbonsäuregruppe.
6-Phenylpyridazin-3-carbonsäure: Ähnlich, aber es fehlt die Methylgruppe an der 4-Position.
4-Methylpyridazin-3-carbonsäure: Ähnlich, aber es fehlt die Phenylgruppe an der 6-Position.
Einzigartigkeit
4-Methyl-6-phenylpyridazin-3-carbonsäure ist einzigartig durch das Vorhandensein sowohl der Methyl- als auch der Phenylgruppe, die ihre chemische Reaktivität und biologische Aktivität beeinflussen können. Diese Substituenten können ihre Bindungsaffinität zu bestimmten Zielstrukturen erhöhen und ihre Gesamtwirksamkeit in verschiedenen Anwendungen verbessern.
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-methyl-6-phenylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-7-10(9-5-3-2-4-6-9)13-14-11(8)12(15)16/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
SOQLWJZRQKFERA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN=C1C(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12287967.png)


![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)
![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)
![1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone](/img/structure/B12288007.png)
![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)


![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)
